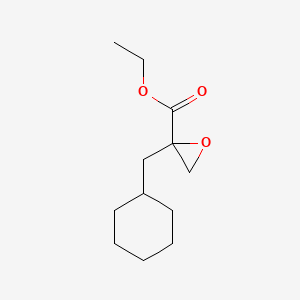
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a sulfonyl group attached to a trimethylbenzene ring, and an alanine moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylbenzene, is chlorosulfonated to form 2,4,6-trimethylbenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming 3-amino-2,4,6-trimethylbenzene-1-sulfonamide.
Coupling with Alanine: The sulfonamide is coupled with L-alanine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-D-alanine: The D-enantiomer of the compound.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-glycine: A similar compound with glycine instead of alanine.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-valine: A similar compound with valine instead of alanine.
Uniqueness
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
185563-97-7 |
|---|---|
Fórmula molecular |
C12H18N2O4S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clave InChI |
OMWARAKUJYQPDM-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
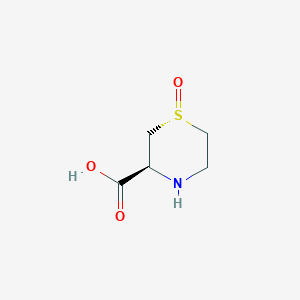
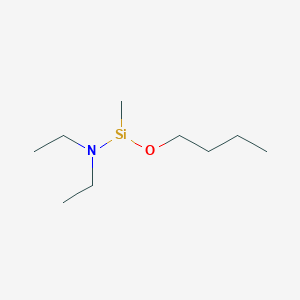

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
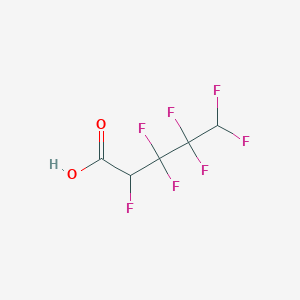
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
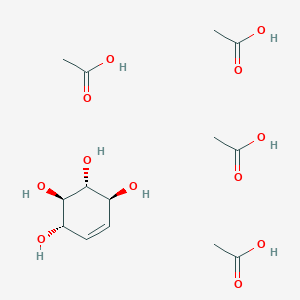
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
